Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate
CAS No.: 915289-19-9
Cat. No.: VC16925330
Molecular Formula: C39H42O9
Molecular Weight: 654.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 915289-19-9 |
|---|---|
| Molecular Formula | C39H42O9 |
| Molecular Weight | 654.7 g/mol |
| IUPAC Name | tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate |
| Standard InChI | InChI=1S/C39H42O9/c1-4-7-22-43-31-10-16-34(17-11-31)46-37(40)28-25-29(38(41)47-35-18-12-32(13-19-35)44-23-8-5-2)27-30(26-28)39(42)48-36-20-14-33(15-21-36)45-24-9-6-3/h10-21,25-27H,4-9,22-24H2,1-3H3 |
| Standard InChI Key | PMFCVKXWGCJIOI-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)OC(=O)C2=CC(=CC(=C2)C(=O)OC3=CC=C(C=C3)OCCCC)C(=O)OC4=CC=C(C=C4)OCCCC |
Introduction
Chemical Structure and Physicochemical Properties
Computed and Experimental Properties
Key physicochemical properties include:
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Molecular Weight: 654.75 g/mol
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Hydrogen Bond Acceptors: 9
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LogP: Estimated to be high due to the presence of hydrophobic butoxy chains, suggesting preferential solubility in organic solvents.
Table 1: Comparative Analysis of Tricarboxylate Derivatives
Synthesis and Characterization
Synthetic Pathways
While no explicit protocols for Tris(4-butoxyphenyl) benzene-1,3,5-tricarboxylate are documented, its synthesis likely mirrors that of the methoxy analog. A plausible route involves:
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Esterification: Reacting benzene-1,3,5-tricarboxylic acid chloride with 4-butoxyphenol under anhydrous conditions.
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Purification: Column chromatography or recrystallization to isolate the product.
Analytical Techniques
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Chromatography: Thin-layer chromatography (TLC) and HPLC for purity assessment.
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Spectroscopy: FTIR to confirm ester carbonyl stretches (~1740 cm⁻¹) and NMR (¹H/¹³C) to verify butoxy chain integration .
Challenges and Future Directions
Knowledge Gaps
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MOF Synthesis: No experimental reports confirm its use in coordination polymers.
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Biological Activity: Cytotoxicity and mechanism remain unexamined.
Research Opportunities
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